3-Hydroxy Carvedilol

概要

説明

Synthesis Analysis

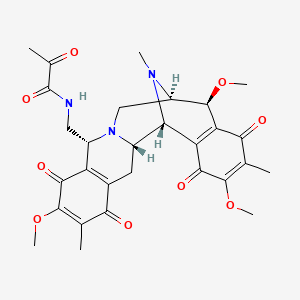

The synthesis of Carvedilol involves various methods as reported in the literature . A study has reported the synthesis of new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate .Molecular Structure Analysis

The molecular structure of Carvedilol has been analyzed using various techniques such as XRPD, FT-IR, solid-state NMR, SEM, TEM, DSC, and specific surface area . The optimized Carvedilol-loaded ethosomes were spherical in shape .Chemical Reactions Analysis

Carvedilol undergoes various chemical reactions. For instance, a study has reported the enhancement of the solubility of Carvedilol by preparing cocrystals using hydrochlorothiazide (HCT), a diuretic drug, as a coformer .Physical And Chemical Properties Analysis

The physical and chemical properties of Carvedilol have been analyzed using various techniques such as DSC, PXRD, FTIR, Raman, and SEM .科学的研究の応用

Improved Synthesis of Carvedilol

- Summary of Application : This research focused on improving the synthesis of Carvedilol, an adrenergic antagonist drug. The researchers designed a novel synthesis method that improved the yield of Carvedilol .

- Methods of Application : The researchers used R software to optimize the synthesis by screening different solvents and bases. They established better conditions for the preparation of Carvedilol in high yields .

- Results or Outcomes : The optimized synthesis method resulted in a higher yield of Carvedilol .

Treatment of Non-Small Cell Lung Cancer

- Summary of Application : This study investigated the repurposing of Carvedilol for the treatment of non-small cell lung cancer (NSCLC). The researchers focused on the drug’s ability to modulate aldehyde dehydrogenase (ALDH) activity .

- Methods of Application : The researchers used the MTT assay to assess the cytotoxicity of Carvedilol on NSCLC cell lines. They also used Western blot and NADH fluorescence assays to evaluate the drug’s influence on ALDH protein expression and activity .

- Results or Outcomes : Carvedilol was found to be effective in reducing cell survival in NSCLC cell lines. It led to a significant reduction in ALDH expression and activity, especially when combined with β-agonists .

Treatment of Hypertension

- Summary of Application : Carvedilol is used to treat hypertension, which is a condition characterized by high blood pressure .

- Methods of Application : Carvedilol is administered orally. It works by blocking the action of certain natural substances in your body, such as epinephrine, on the heart and blood vessels. This effect lowers heart rate, blood pressure, and strain on the heart .

- Results or Outcomes : Carvedilol has been shown to effectively lower blood pressure in patients with hypertension .

Prevention of Lipid Peroxidation

- Summary of Application : Carvedilol has been studied for its ability to prevent lipid peroxidation and oxidative injury to endothelial cells .

- Methods of Application : The researchers used various assays to assess the protective effects of Carvedilol against oxygen free radical-mediated injury in cultured bovine endothelial cells .

- Results or Outcomes : Carvedilol was found to inhibit oxygen radical-induced lipid peroxidation and glutathione depletion in the cells. It also protected against oxygen radical-mediated cell damage and increased cell survival .

Solubility Enhancement

- Summary of Application : Research has been conducted to enhance the solubility of Carvedilol, which has low water solubility and low bioavailability .

- Methods of Application : Various techniques, such as the use of solubilizing agents, have been explored to increase the solubility of Carvedilol .

- Results or Outcomes : These techniques have been shown to improve the solubility of Carvedilol, potentially enhancing its bioavailability .

Management of Atrial Fibrillation

- Summary of Application : Carvedilol is used in the management of atrial fibrillation, a heart condition that causes an irregular and often abnormally fast heart rate .

- Methods of Application : Carvedilol is administered orally. It works by blocking the action of certain natural substances in your body, such as epinephrine, on the heart and blood vessels. This effect lowers heart rate, blood pressure, and strain on the heart .

- Results or Outcomes : Carvedilol has been shown to effectively manage atrial fibrillation in patients .

Enhanced Drug Solubility and Dissolution Rate

- Summary of Application : Research has been conducted to enhance the solubility and dissolution rate of Carvedilol. This is particularly important as Carvedilol is a poorly water-soluble drug .

- Methods of Application : The researchers synthesized new Carvedilol-etched halloysite nanotubes (HNTs) composites using a simple and feasible impregnation method .

- Results or Outcomes : The Carvedilol-loaded samples displayed enhanced dissolution rate, wettability, and solubility, as compared to Carvedilol .

Safety And Hazards

将来の方向性

Future research is focusing on enhancing the solubility and dissolution rate of Carvedilol. For instance, a study has reported the successful optimization of Carvedilol-loaded ethosomes formulation, which can serve as a promising transdermal delivery system for Carvedilol . Another study has suggested the potential of statins for anthracycline cardioprotection .

特性

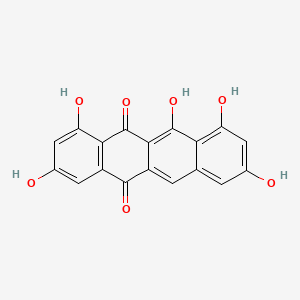

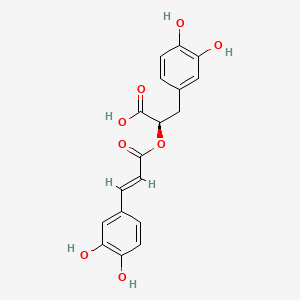

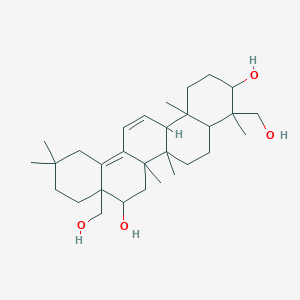

IUPAC Name |

4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDSIYCVHJZURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932859 | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy Carvedilol | |

CAS RN |

146574-43-8 | |

| Record name | SB 211475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

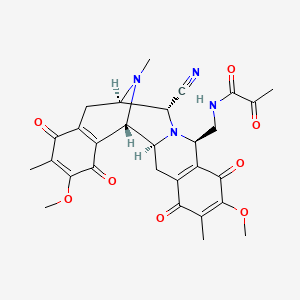

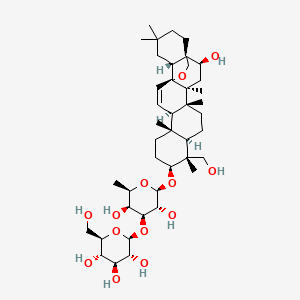

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)